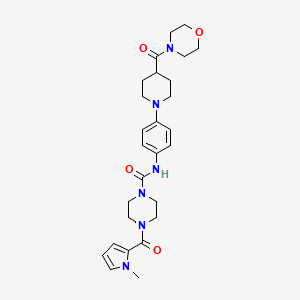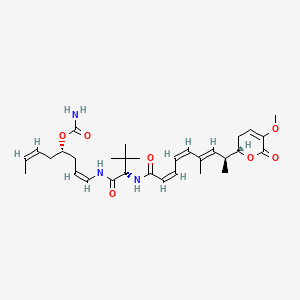
Prolyldiketopiperazine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolyldiketopiperazine B is a proline-based diketopiperazine.
Applications De Recherche Scientifique
Neuroprotective Effects in Brain Injury
Prolyldiketopiperazine B, as part of the diketopiperazine family, shows significant neuroprotective effects. For example, a study described the neuroprotective properties of an endogenous diketopiperazine, cyclo-glycyl-proline, in rats with hypoxic-ischemic brain injury. An analogue, cyclo-L-glycyl-L-2-allylproline (NNZ 2591), was developed for improved bioavailability and showed potent long-term protective effects, suggesting its utility in the treatment of ischemic brain injury and other neurological conditions requiring chronic intervention (Guan et al., 2007).
Precursor to Peptide-Type Alkaloids
Research on ergot fungi has shown that prolyldiketopiperazines correspond to peptide portions of peptide-type alkaloids. This suggests their role as precursors in the biogenesis of these alkaloids, as evidenced in studies on ergot fungus capable of producing peptide-type alkaloids (Fukuhara et al., 2008).
Plant Stress Resistance
Prolyldiketopiperazines may also play a role in plant biology. While not directly linked to prolyldiketopiperazine B, research on plant osmolytes like glycine betaine and proline highlights the significance of similar compounds in improving plant abiotic stress resistance (Ashraf & Foolad, 2007).
Antimicrobial and Biofilm Inhibiting Properties
Diketopiperazines, including prolyldiketopiperazine B, have been identified as having antimicrobial activities and the potential to inhibit biofilms. Their unique chemical structure allows them to interact with microbial communication systems, offering new avenues for controlling infections (de Carvalho & Abraham, 2012).
Development of Therapeutics
Prolyldiketopiperazines serve as a basis for developing novel therapeutic agents. For example, NNZ-2591, derived from a diketopiperazine, has been studied for its neuroprotective and neurotrophic actions in a Parkinson's disease model (Krishnamurthi et al., 2009).
Propriétés
Numéro CAS |
62835-71-6 |
|---|---|
Nom du produit |
Prolyldiketopiperazine B |
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.3 |
Nom IUPAC |
(3S,8aR)-3-isopentylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)5-6-9-12(16)14-7-3-4-10(14)11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15)/t9-,10+/m0/s1 |
Clé InChI |
IGZIEGLOLSUNTO-VHSXEESVSA-N |
SMILES |
O=C(N[C@H]1CCC(C)C)[C@](CCC2)([H])N2C1=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Prolyldiketopiperazine B; L-Homoleucyl-D-proline lactam; Homoleucyl-D-proline lactam, L-; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)
![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)
